4-(1H-indazol-6-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester
Description
Structure and Key Features: The compound 4-(1H-indazol-6-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester features a 3,6-dihydro-2H-pyridine core, a bicyclic heteroaromatic indazole substituent at position 4, and a tert-butyl ester group at position 1. The tert-butyl ester group improves stability and lipophilicity, aiding in membrane permeability .
Post-synthetic modifications, such as hydrogenation of the dihydropyridine ring to piperidine, are common (see ) .
Properties
Molecular Formula |
C17H21N3O2 |
|---|---|
Molecular Weight |
299.37 g/mol |
IUPAC Name |
tert-butyl 4-(1H-indazol-6-yl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C17H21N3O2/c1-17(2,3)22-16(21)20-8-6-12(7-9-20)13-4-5-14-11-18-19-15(14)10-13/h4-6,10-11H,7-9H2,1-3H3,(H,18,19) |
InChI Key |
SMBUDCVPSMAQLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC3=C(C=C2)C=NN3 |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Cross-Coupling to Install the Indazole Moiety
One of the most effective routes involves a Suzuki-Miyaura cross-coupling reaction between a boronic ester derivative of the 3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester and a brominated indazole derivative.
-
- Starting material: 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester
- Coupling partner: 6-bromo-1H-indazole or related brominated indazole derivatives
- Catalyst system: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
- Base: Sodium carbonate (2.0 M aqueous solution)
- Solvent system: Ethanol, water, and toluene mixture
- Temperature: 80 °C
- Reaction time: Approximately 4.5 hours
- Atmosphere: Inert (argon or nitrogen) to prevent catalyst degradation
- Workup: Dilution with ethyl acetate, aqueous washes, drying over magnesium sulfate, and concentration under reduced pressure
- Purification: Silica gel chromatography
Yield: Approximately 93% yield of the desired coupled product as an off-white solid.
| Parameter | Details |
|---|---|
| Boronic ester amount | 0.62 g (2.02 mmol) |
| Brominated indazole | 0.20 g (0.67 mmol) |
| Catalyst loading | 0.05 mmol Pd(PPh₃)₄ |
| Base | 2.7 mL of 2.0 M Na₂CO₃ aqueous solution |
| Solvent ratio | Toluene : Ethanol = 2:1 (total 9 mL) |
| Temperature | 80 °C |
| Reaction time | 4.5 hours |
| Yield | 93% |
| Product form | Off-white solid |
Preparation of the Boronic Ester Intermediate
The boronic ester intermediate is prepared by palladium-catalyzed borylation of the corresponding triflate derivative of the 3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester.
-
- Starting material: 5-trifluoromethanesulfonyloxy-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester
- Reagents: Bis(pinacolato)diboron, potassium acetate
- Catalyst: Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)
- Solvent: 1,4-dioxane
- Temperature: 80 °C
- Time: 18 hours
- Atmosphere: Inert (N₂)
- Purification: Flash chromatography
Yield: Approximately 70% yield of the boronic ester intermediate.
| Parameter | Details |
|---|---|
| Starting material | 5-triflate derivative (0.60 g, 1.81 mmol) |
| Bis(pinacolato)diboron | 0.864 g (3.40 mmol) |
| Potassium acetate | 0.642 g (6.54 mmol) |
| Catalyst loading | 0.29 g (0.39 mmol) Pd(dppf)Cl₂ |
| Solvent volume | 20 mL dioxane |
| Temperature | 80 °C |
| Reaction time | Overnight (18 h) |
| Yield | 70% |
Protection and Deprotection Steps
Protection of amine or alcohol functionalities as tert-butyl esters or Boc-protected intermediates is common to prevent side reactions during palladium-catalyzed steps. Deprotection is typically carried out under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid) to yield the free amine or acid.
- Example: Boc protection of an indazolylated intermediate followed by acidic deprotection to obtain the free amine or acid.
Reduction and Cyclization Steps
Selective reductions using borane complexes (e.g., BH₃·THF) or catalytic hydrogenation (Pd/C under hydrogen atmosphere) are employed to reduce cyano or nitro groups and to facilitate cyclization to the dihydropyridine ring system.
- Hydrogenation: Pd/C catalyst in methanol under hydrogen atmosphere
- Yield: High yields (up to 94%) reported for cyclic amine formation.
Summary Table of Key Synthetic Steps
| Step No. | Reaction Type | Starting Material(s) | Reagents & Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | Borylation | 5-triflate-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester | Bis(pinacolato)diboron, KOAc, Pd(dppf)Cl₂, dioxane, 80 °C, 18 h, N₂ | Boronic ester intermediate | 70 |
| 2 | Suzuki-Miyaura cross-coupling | Boronic ester intermediate + 6-bromo-1H-indazole | Pd(PPh₃)₄, Na₂CO₃ (aq), toluene/EtOH, 80 °C, 4.5 h, inert atmosphere | 4-(1H-indazol-6-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester | 93 |
| 3 | Protection/Deprotection | Indazolylated amine or alcohol intermediates | Boc₂O for protection; TFA or HCl for deprotection | Protected or deprotected intermediates | Variable |
| 4 | Reduction & Cyclization | Nitro or cyano-substituted intermediates | BH₃·THF, Pd/C hydrogenation | Cyclic amine derivatives | Up to 94 |
Mechanistic Insights and Considerations
- The palladium-catalyzed borylation and Suzuki coupling steps are highly efficient and selective, benefiting from the use of electron-rich phosphine ligands such as dppf and triphenylphosphine to stabilize the palladium catalyst.
- The tert-butyl ester group serves as a protecting group for the carboxylic acid, facilitating subsequent transformations without hydrolysis under the reaction conditions.
- The choice of base (sodium carbonate) and solvent mixture (ethanol/water/toluene) optimizes solubility and reaction kinetics for the cross-coupling step.
- Protection and deprotection steps are critical to prevent side reactions and to enable selective functional group transformations.
- Catalytic hydrogenation is a mild and effective method for reduction and ring closure, preserving sensitive functionalities.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The indazole moiety can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of the dihydropyridine ring can lead to the formation of tetrahydropyridine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the indazole ring, to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles.
Major Products:
Oxidation: Oxidized indazole derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Functionalized indazole derivatives.
Scientific Research Applications
Chemistry: tert-butyl 4-(1H-indazol-6-yl)-3,6-dihydropyridine-1(2H)-carboxylate is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound is studied for its potential as a pharmacological agent. The indazole moiety is known for its biological activities, making this compound a candidate for drug development .
Medicine: The compound’s potential as a calcium channel blocker makes it a subject of interest in the treatment of cardiovascular diseases. Its anti-inflammatory and anticancer properties are also being explored .
Industry: In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties make it valuable in various applications .
Mechanism of Action
The mechanism of action of tert-butyl 4-(1H-indazol-6-yl)-3,6-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets. The indazole moiety can inhibit certain enzymes and receptors, leading to its biological effects . The dihydropyridine moiety acts on calcium channels, blocking calcium influx and leading to vasodilation and reduced blood pressure .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
*Estimated based on analogous compounds.
Key Comparisons
Core Structure Flexibility: The 3,6-dihydro-2H-pyridine core in the target compound allows partial unsaturation, enabling conformational flexibility critical for binding to dynamic biological targets.
Substituent Effects: Indazole vs. Azetidine/Pyrimidine/Indole: The indazole group in the target compound offers dual hydrogen-bonding sites (N–H and aromatic N), enhancing interactions with polar residues in enzymes or receptors. Azetidine () and pyrimidine () substituents lack this feature but may improve solubility or steric fit. The tert-butyl ester in all compounds provides consistent steric bulk and lipophilicity .
Synthetic Pathways :
- Palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) is a common strategy for introducing aromatic substituents (). Hydrogenation of the dihydropyridine ring to piperidine () is often employed to stabilize the core for downstream applications. The target compound’s synthesis likely follows similar steps, with indazole introduced via coupling .
The target compound’s LogP (~3.5–4.0) balances permeability and solubility .
Biological Activity
4-(1H-indazol-6-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester, with the CAS number 1332527-16-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₇H₂₁N₃O₂
- Molecular Weight : 299.37 g/mol
- Structure : The structure features an indazole moiety and a pyridine carboxylic acid derivative, which are known to exhibit various biological activities.
Biological Activity Overview
Research indicates that compounds with indazole and pyridine structures often possess significant pharmacological properties, including:
- Antimicrobial Activity : Several studies have shown that derivatives of indazole exhibit antibacterial and antifungal properties. The specific compound under discussion has been implicated in inhibiting bacterial growth through various mechanisms.
Antibacterial Activity
A recent study evaluated the antibacterial efficacy of related compounds against various strains. The results indicated that compounds similar to 4-(1H-indazol-6-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester demonstrated notable inhibition zones against both Gram-positive and Gram-negative bacteria. For instance:
- E. coli : Compounds showed up to 94.5% inhibition at 50 µg/mL.
- Pseudomonas aeruginosa : Inhibition rates reached 67.3% for certain derivatives .
The mechanism by which this compound exerts its antibacterial effects may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways critical for bacterial survival. The indazole structure is particularly noted for its ability to interact with protein targets involved in bacterial resistance mechanisms.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its analogs:
- Study on Antimicrobial Efficacy :
- Pharmacological Evaluation :
- Mechanistic Insights :
Data Table: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | Inhibition (%) | Concentration (µg/mL) |
|---|---|---|---|
| Antibacterial | E. coli | 94.5 | 50 |
| Antibacterial | Pseudomonas aeruginosa | 67.3 | 50 |
| Cytotoxicity | Human cancer cell lines | Low toxicity | Varied |
Q & A
Q. What is the structural significance of the tert-butyl ester group in this compound, and how does it influence synthetic stability?
The tert-butyl ester group acts as a protecting group for carboxylic acids, enhancing solubility in organic solvents and preventing unwanted side reactions during multi-step syntheses. Its steric bulk stabilizes intermediates, particularly in palladium-catalyzed cross-coupling reactions, by reducing steric hindrance at reactive sites. Deprotection under acidic conditions (e.g., HCl) regenerates the free carboxylic acid for downstream functionalization .
Q. Which spectroscopic methods are routinely employed to confirm the structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for verifying the tert-butyl group (δ ~1.4 ppm for nine protons) and the dihydropyridine ring protons (δ 5.5–6.5 ppm). High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while Infrared (IR) spectroscopy identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and indazole N–H bonds .
Advanced Research Questions
Q. How can researchers optimize palladium-catalyzed coupling reactions for synthesizing this compound?
Optimization involves screening catalysts (e.g., Pd(OAc)₂ with XPhos ligand), bases (Cs₂CO₃), and solvents (tert-butanol/1,4-dioxane mixtures). Inert atmosphere and controlled temperatures (40–100°C) improve yields by minimizing oxidative side reactions. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradients) removes residual palladium and unreacted intermediates .
Q. What strategies resolve contradictions in reported reaction conditions for introducing the indazole moiety?
Conflicting temperature or solvent recommendations (e.g., aqueous vs. anhydrous systems) require systematic Design of Experiments (DoE) approaches. For instance, varying solvent polarity (dioxane/water ratios) and reaction time (5–24 hours) while monitoring progress via Thin-Layer Chromatography (TLC) can identify robust conditions. Cross-referencing with analogous indazole coupling literature helps validate optimal parameters .
Q. How should researchers address low solubility in aqueous media during biological testing?
Solubility challenges (e.g., 3.5E-5 g/L at 25°C) can be mitigated using co-solvents (DMSO/water mixtures) or derivatization (e.g., converting the tert-butyl ester to a sodium salt). Dynamic Light Scattering (DLS) or cryo-TEM may assess nanoparticle formulations for in vivo studies .
Q. What advanced analytical techniques identify and quantify synthetic byproducts?
Liquid Chromatography-Mass Spectrometry (LC-MS) coupled with UV detection isolates impurities, while 2D NMR (COSY, HSQC) elucidates structural anomalies. Quantitative ¹H NMR with internal standards (e.g., 1,3,5-trimethoxybenzene) provides accurate impurity quantification .
Q. Which engineering controls are critical for safe handling given its irritant properties?
Fume hoods with ≥100 fpm face velocity are mandatory. Personal protective equipment (PPE) includes nitrile gloves, safety goggles, and NIOSH-approved respirators for dust control. Spill management requires inert absorbents (vermiculite) and neutralization with 5% acetic acid .
Q. How does the dihydropyridine ring’s conformation affect reactivity in further functionalization?
The 3,6-dihydro-2H-pyridine ring’s partial unsaturation enables regioselective hydrogenation or electrophilic substitution. Density Functional Theory (DFT) calculations predict reactive sites, while X-ray crystallography confirms spatial arrangement for targeted modifications .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions for boron-containing intermediates to prevent hydrolysis .
- Purification : Use preparative HPLC with C18 columns (acetonitrile/water + 0.1% TFA) for high-purity batches (>98%) .
- Safety : Regularly monitor airborne concentrations via OSHA-approved methods (e.g., NIOSH 2552) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
